Bienvenue dans la boutique en ligne BenchChem!

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide

Chemical biology Medicinal chemistry Screening library design

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide (CAS 2097899-79-9) is a synthetic small-molecule screening compound supplied by Life Chemicals (catalog F6517-2170) as part of their high-throughput screening (HTS) collection. The compound belongs to the substituted propanamide class and features a 2,2'-bithiophene moiety linked via a 2-hydroxyethyl spacer to a 3-(4-methoxyphenyl)propanamide motif (C20H21NO3S2; MW 387.5 g/mol).

Molecular Formula C20H21NO3S2
Molecular Weight 387.51
CAS No. 2097899-79-9
Cat. No. B2819451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide
CAS2097899-79-9
Molecular FormulaC20H21NO3S2
Molecular Weight387.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
InChIInChI=1S/C20H21NO3S2/c1-24-15-7-4-14(5-8-15)6-11-20(23)21-13-16(22)17-9-10-19(26-17)18-3-2-12-25-18/h2-5,7-10,12,16,22H,6,11,13H2,1H3,(H,21,23)
InChIKeyGHCITHBPGHLJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide (CAS 2097899-79-9): Chemical Identity, Compound Class, and Procurement-Relevant Characteristics


N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide (CAS 2097899-79-9) is a synthetic small-molecule screening compound supplied by Life Chemicals (catalog F6517-2170) as part of their high-throughput screening (HTS) collection [1]. The compound belongs to the substituted propanamide class and features a 2,2'-bithiophene moiety linked via a 2-hydroxyethyl spacer to a 3-(4-methoxyphenyl)propanamide motif (C20H21NO3S2; MW 387.5 g/mol) [1]. Its InChIKey is GHCITHBPGHLJRZ-UHFFFAOYSA-N and PubChem CID is 126852672 [1]. The bithiophene core provides a conjugated π-system, while the 4-methoxyphenyl group introduces a hydrophobic, electron-rich aromatic ring, and the hydroxyethyl linker contributes hydrogen-bond donor/acceptor capacity. This compound is offered as part of a collection of over 494,000 off-the-shelf products built around approximately 2,900 original scaffolds, with each compound meeting drug-likeness criteria including Lipinski's Rule of Five and Veber criteria .

Why In-Class Bithiophene Propanamides Cannot Simply Be Interchanged with CAS 2097899-79-9: Structural and Physicochemical Differentiation


Substituted propanamides containing a bithiophene moiety represent a structurally diverse compound class with potential activity against nuclease targets such as MRE11, as demonstrated by the recently reported inhibitors MU147 (IC50 25.3 μM) and MU1409 (IC50 12.1 μM) [1]. However, minor structural modifications within this chemotype—such as variation of the aryl substituent on the propanamide terminus—can produce dramatic shifts in potency, selectivity, and physicochemical properties. For instance, the 4-methoxyphenyl group in CAS 2097899-79-9 introduces distinct electronic (electron-donating methoxy) and steric features that differ fundamentally from the 3-chlorophenyl (CAS 2097932-10-8), 2-fluorophenyl, or unsubstituted propanamide analogs also available in screening libraries [2]. Without head-to-head comparative data, generic substitution risks selecting a compound with altered hydrogen-bonding capacity, logP, and target engagement profile, undermining reproducibility in downstream assays. The quantitative evidence below delineates where measurable differentiation exists—and where data remain unavailable.

Quantitative Differentiation Evidence for CAS 2097899-79-9 Versus Closest Structural Analogs and In-Class Comparators


Structural Uniqueness: 4-Methoxyphenyl Substituent Versus 3-Chlorophenyl, 2-Fluorophenyl, and Unsubstituted Propanamide Analogs

CAS 2097899-79-9 is distinguished from its closest commercially available analogs by the presence of a 4-methoxyphenyl group at the propanamide terminus. The three closest analogs—N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide (unsubstituted), the 3-chlorophenyl variant (CAS 2097932-10-8), and the 2-fluorophenyl variant—each replace the 4-methoxyphenyl moiety with a different substituent, altering electronic character, lipophilicity, and hydrogen-bonding potential. The methoxy group contributes a calculated XLogP3-AA of 3.3 for the target compound [1]; the corresponding values for the 3-chlorophenyl and unsubstituted analogs are expected to differ by approximately +0.3 to +0.8 log units based on Hansch substituent constants (πOMe = -0.02 vs. πCl = +0.71 vs. πF = +0.14), indicating that CAS 2097899-79-9 occupies a distinct polarity/lipophilicity space.

Chemical biology Medicinal chemistry Screening library design

Chiral Center and Stereochemical Complexity Versus Achiral Propanamide Analogs

CAS 2097899-79-9 contains one undefined stereocenter at the hydroxyethyl carbon (C-2 of the ethyl linker), as documented in its PubChem record (Undefined Atom Stereocenter Count = 1) [1]. In contrast, the unsubstituted N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide shares this chiral center, but the 3-chlorophenyl analog (CAS 2097932-10-8) and 2-fluorophenyl analog also possess stereochemical complexity. However, the combination of the 4-methoxyphenyl group with the chiral hydroxyethyl linker is unique to CAS 2097899-79-9 within the commercially available bithiophene-propanamide series, offering a distinct three-dimensional pharmacophore that cannot be recapitulated by achiral or differently substituted analogs.

Stereochemistry Screening library diversity Drug discovery

Drug-Likeness and Physicochemical Compliance Versus Known MRE11 Inhibitor MU147

CAS 2097899-79-9 satisfies all Lipinski Rule of Five criteria: MW = 387.5 g/mol (<500), XLogP3-AA = 3.3 (<5), H-bond donors = 2 (<5), H-bond acceptors = 5 (<10) [1]. Its topological polar surface area (TPSA) is 115 Ų (<140 Ų Veber threshold), predicting acceptable oral bioavailability [1]. By comparison, the recently discovered MRE11 inhibitor MU147 (CAS 2379405-61-3) has MW = 351.4 g/mol, XLogP ~3.0, and TPSA ~110 Ų [2]. MU1409 (MW ~370 g/mol, IC50 = 12.1 μM against MRE11) [2] also lies in a similar property space. CAS 2097899-79-9 resides in the same drug-like chemical space as these validated MRE11 inhibitors, yet has not been profiled against MRE11.

Drug-likeness ADME Medicinal chemistry MRE11

Procurement-Quality Specifications: Purity and Quantity Assurance Versus Uncharacterized Research-Grade Compounds

CAS 2097899-79-9 is supplied by Life Chemicals as part of their HTS compound collection with documented quality specifications: purity >90% confirmed by NMR and LCMS, minimum 75 mg available off-the-shelf, and validated synthetic routes available . This contrasts with compounds sourced from non-specialist vendors where purity is unspecified or stated merely as '95%' without analytical certification. The Life Chemicals collection enforces rigorous drug-likeness standards (Lipinski, Veber) and dissimilarity evaluation, ensuring that each compound, including CAS 2097899-79-9, has been curated for screening-grade reliability .

Compound procurement Quality control HTS library Reproducibility

Target Class Relevance: Proximity to the MRE11 Nuclease Inhibitor Pharmacophore

Substituted propanamides have been patented as inhibitors of nucleases, particularly MRE11 and MRE11-containing complexes, for the treatment of cancer and neurological disorders (US Patent 11,453,663) [1]. The patent encompasses a broad structural formula (1) covering propanamides with various R1–R6 substituents [1]. CAS 2097899-79-9 structurally maps onto this chemotype through its propanamide backbone and aromatic substituents. Recently, two optimized compounds from this series, MU147 (IC50 = 25.3 μM) and MU1409 (IC50 = 12.1 μM), were characterized as specific MRE11 nuclease inhibitors more potent than the benchmark inhibitor mirin [2]. While CAS 2097899-79-9 has not been directly tested against MRE11 in a published study, its structural congruence with the patented and experimentally validated MRE11 inhibitor chemotype provides a class-level rationale for its prioritization in nuclease inhibitor screening panels.

MRE11 Nuclease inhibitor DNA damage response Cancer

High-Strength Differential Evidence Is Substantially Limited for This Compound

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and patent databases (as of May 2026) yielded no published quantitative biological activity data (IC50, Ki, EC50, % inhibition, or ADME parameters) for CAS 2097899-79-9 [1]. No head-to-head comparative studies against any structural analog or reference compound were identified. All evidence presented above is therefore limited to computed physicochemical properties, class-level structural inferences, and procurement specifications. Users requiring potency, selectivity, or in vivo efficacy data to justify compound selection must treat CAS 2097899-79-9 as an uncharacterized screening candidate requiring de novo experimental profiling.

Data availability Screening compound Evidence gap

Evidence-Based Application Scenarios for CAS 2097899-79-9 in Research and Industrial Procurement


Exploratory MRE11 Nuclease Inhibitor Screening and SAR Expansion

CAS 2097899-79-9 is structurally positioned within the patented substituted propanamide nuclease inhibitor chemotype (US 11,453,663) and shares the bithiophene-propanamide scaffold with the validated MRE11 inhibitors MU147 (IC50 25.3 μM) and MU1409 (IC50 12.1 μM) [1]. The 4-methoxyphenyl terminus represents an unexplored substitution vector in this series. Research groups engaged in MRE11 inhibitor development can employ CAS 2097899-79-9 as an SAR probe to assess whether electron-donating aryl substituents enhance or diminish nuclease inhibition relative to the reported MU147/MU1409 series. Procurement is supported by Life Chemicals' >90% purity (NMR/LCMS) and 75 mg minimum stock [2], sufficient for initial enzymatic dose-response assays.

High-Throughput Screening Library Diversification for DNA Damage Response Targets

With a drug-like physicochemical profile (MW 387.5, XLogP3-AA 3.3, TPSA 115 Ų, fully Lipinski and Veber compliant) [1], CAS 2097899-79-9 is suitable for inclusion in HTS libraries targeting DNA damage response (DDR) pathways including MRE11-RAD50-NBS1, ATM, and ATR. The compound occupies a distinct chemical space defined by the bithiophene-hydroxyethyl-methoxyphenyl architecture not represented by current MRE11 tool compounds (mirin, PFM01, MU147, MU1409) [2]. Its differentiated structure may identify novel binding modes in DDR targets. The validated synthetic route ensures resupply for hit confirmation .

Chemical Probe Development Starting Point via the Bithiophene-Hydroxyethyl Scaffold

The 2,2'-bithiophene-5-yl-2-hydroxyethyl substructure constitutes a modular scaffold amenable to parallel derivatization at the propanamide aryl position. CAS 2097899-79-9 specifically demonstrates that the 4-methoxyphenyl variant is commercially accessible and characterized. Medicinal chemistry teams can use this compound as a synthetic benchmark to compare with the 3-chlorophenyl (CAS 2097932-10-8) and 2-fluorophenyl analogs, systematically exploring substituent effects on target engagement [1]. The reported computed properties (XLogP3-AA, TPSA, rotatable bond count) provide a baseline for property-guided optimization [2].

Procurement for Academic Screening Centers Requiring Quality-Assured, Off-the-Shelf Novel Compounds

Academic screening facilities and core laboratories seeking structurally novel, drug-like small molecules for target-agnostic phenotypic screening can procure CAS 2097899-79-9 with documented quality assurance. Unlike compounds sourced from aggregator marketplaces where purity is self-declared without analytical method specification, this compound is explicitly verified by NMR and LCMS (>90% purity) and supplied with a minimum of 75 mg [1]. This quality documentation supports assay reproducibility and reduces the risk of false positives from impurities—a critical procurement criterion for core facilities operating on fixed budgets and timelines.

Quote Request

Request a Quote for N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.